molecular formula C20H18N2O5S2 B2587210 (Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 875286-59-2

(Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2587210
CAS RN: 875286-59-2
M. Wt: 430.49
InChI Key: KMUIGXDTTBQJCP-WQRHYEAKSA-N
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Description

(Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Molecular and Solid State Structure Studies : Thiazolidinone derivatives have been synthesized and characterized through various spectroscopic methods and X-ray powder diffraction. For example, Rahmani et al. (2017) synthesized a compound with a similar structure and analyzed it using FT-IR, 1H and 13C NMR spectroscopy, complemented by X-ray powder diffraction and DFT studies. These studies are crucial for understanding the compound's molecular geometry, electronic structure, and intermolecular interactions, providing a foundation for further biological activity exploration Rahmani et al., 2017.

Anticancer and Antimicrobial Activities

  • Anticancer Activity : A range of thiazolidinone derivatives have been synthesized and evaluated for their anticancer properties. For instance, Chandrappa et al. (2009) and (2010) explored the antiproliferative activity of thiazolidinone compounds containing furan moiety against human leukemia cell lines, demonstrating the potential of these compounds in anticancer therapy. These studies indicate that certain structural features of thiazolidinone derivatives, such as the presence of electron-donating groups, play a significant role in their anticancer efficacy Chandrappa et al., 2009; Chandrappa et al., 2010.

  • Antimicrobial Activity : The antimicrobial properties of thiazolidinone derivatives have also been investigated, with some compounds showing promising antibacterial and antifungal activities. Aneja et al. (2011) synthesized a series of pyrazolyl-2, 4-thiazolidinediones with significant antimicrobial efficacy, highlighting the potential of thiazolidinone derivatives in developing new antimicrobial agents Aneja et al., 2011.

properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-26-13-6-8-15(16(10-13)22(24)25)17-9-7-14(27-17)11-18-19(23)21(20(28)29-18)12-4-2-3-5-12/h6-12H,2-5H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUIGXDTTBQJCP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-cyclopentyl-5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

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